The Occurrence and Botanical Distribution of Bisabolol Oxides: A Technical Guide
The Occurrence and Botanical Distribution of Bisabolol Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of bisabolol oxides in the plant kingdom. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document delves into the quantitative distribution of these valuable sesquiterpenoids, details the experimental protocols for their extraction and analysis, and visualizes the intricate biosynthetic pathways.
Natural Sources and Distribution of Bisabolol Oxides
Bisabolol oxides, primarily α-bisabolol oxide A and α-bisabolol oxide B, are sesquiterpenoid compounds that, while less common than their precursor α-bisabolol, are significant constituents of the essential oils of a select group of plants.[1] Their presence is most notably and abundantly documented in German chamomile (Matricaria chamomilla L. or Matricaria recutita L.), a member of the Asteraceae family.[2][3] In fact, bisabolol and its oxidized derivatives are considered key marker compounds for distinguishing different chemotypes of German chamomile.[2][4]
The distribution of bisabolol oxides is predominantly within the flower heads of these plants, where they contribute to the characteristic aroma and therapeutic properties of the essential oil.[2][5] While German chamomile is the principal source, related species within the Asteraceae and Labiatae families have also been reported to contain these compounds.[1] The concentration of bisabolol oxides can be influenced by genetic factors, geographical location, and cultivation practices.[6]
Quantitative Distribution in Matricaria chamomilla
The following table summarizes the quantitative data on the concentration of bisabolol oxides in the essential oil of Matricaria chamomilla as reported in various studies. This data highlights the variability in composition based on origin and cultivar.
| Plant Part | Geographic Origin/Cultivar | Extraction Method | α-Bisabolol Oxide A (%) | α-Bisabolol Oxide B (%) | Reference |
| Flowers | Estonia | Not Specified | 39.4 | 9.9 | [7] |
| Flowers | Wild and Bred Populations | Not Specified | 1.0 - 36.2 | 3.6 - 20.42 | [7] |
| Flowers | Not Specified | Not Specified | 21.6 (A+B) | - | [8] |
| Flowers | Bulgaria | Not Specified | 8.93 | 11.17 | [5] |
| Flowers & Teabags (Commercial) | Not Specified | Not Specified | 7.01 - 58.18 | 6.57 - 23.65 | [5] |
| Flowers (Wild Bulgarian) | Bulgaria | Not Specified | Abundant | Most Abundant | [3] |
| Flowers (Egyptian) | Egypt | Not Specified | 32.95 - 50.46 | 8.23 - 15.36 | [9] |
| Flowers (Commercial) | Not Specified | Not Specified | 7 - >34 | Not Specified | [10] |
Biosynthesis of Bisabolol Oxides
Bisabolol oxides are not primary metabolites but are rather the result of subsequent oxidative metabolism of (-)-α-bisabolol.[2][11] The biosynthesis of their precursor, α-bisabolol, is a part of the broader terpenoid biosynthetic pathway.
The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Farnesyl diphosphate synthase (FPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate (FPP), a C15 intermediate.[12]
The key step in the formation of the bisabolol skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, (-)-α-bisabolol synthase (BBS).[12] This enzyme facilitates the conversion of the linear FPP into the monocyclic sesquiterpene alcohol, α-bisabolol.
The final step in the formation of bisabolol oxides is the oxidation of α-bisabolol. This transformation is believed to be catalyzed by a cytochrome P450 monooxygenase.[2] This enzymatic reaction likely involves the epoxidation of the endocyclic double bond of α-bisabolol, followed by an intramolecular cyclization to form the characteristic tetrahydrofuran ring structure of bisabolol oxides A and B.[2]
Experimental Protocols
The extraction and quantification of bisabolol oxides from plant material require specific and carefully controlled experimental procedures. The following sections detail the commonly employed methods.
Extraction of Essential Oil
3.1.1. Steam Distillation
Steam distillation is a widely used method for extracting essential oils from aromatic plants.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Weigh a known amount of dried and powdered plant material (e.g., chamomile flower heads).
-
Place the plant material into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger apparatus with the condenser.
-
Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile essential oils.
-
The steam and essential oil vapor will condense in the condenser and collect in the collection tube of the Clevenger apparatus.
-
Continue the distillation for a set period (e.g., 3-4 hours).
-
After cooling, the essential oil will separate from the aqueous layer (hydrosol) and can be collected.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
Store the essential oil in a sealed, dark glass vial at low temperature.
-
3.1.2. Solvent Extraction
Solvent extraction can be used to obtain a broader range of compounds, including less volatile ones.
-
Apparatus: Erlenmeyer flask, magnetic stirrer, filtration apparatus, rotary evaporator.
-
Solvents: Hexane, ethanol, methanol, or dichloromethane.
-
Procedure:
-
Macerate a known weight of dried, powdered plant material in a suitable solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Stir the mixture at room temperature for a defined period (e.g., 24 hours).
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process with fresh solvent for exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting oleoresin contains the essential oil and other solvent-extractable compounds.
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Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the qualitative and quantitative analysis of volatile compounds like bisabolol oxides in essential oils.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/minute.
-
Final hold: Hold at 240 °C for 10 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio).
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Identification and Quantification:
-
Identify bisabolol oxides by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).
-
For quantitative analysis, create a calibration curve using a certified reference standard of the bisabolol oxide of interest.
-
The concentration of the bisabolol oxide in the sample is determined by comparing its peak area to the calibration curve.
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Conclusion
This technical guide has provided a detailed overview of the natural sources, distribution, and biosynthesis of bisabolol oxides. The quantitative data presented underscores the importance of Matricaria chamomilla as a primary source of these compounds, while also highlighting the variability that exists. The detailed experimental protocols for extraction and GC-MS analysis offer a practical framework for researchers in the field. The visualization of the biosynthetic pathway provides a clear understanding of the metabolic origins of these valuable sesquiterpenoids. This comprehensive information is intended to support and advance research and development efforts in the fields of natural products, pharmacology, and cosmetics.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. google.com [google.com]
- 11. nanu-skincare.com [nanu-skincare.com]
- 12. making.com [making.com]
